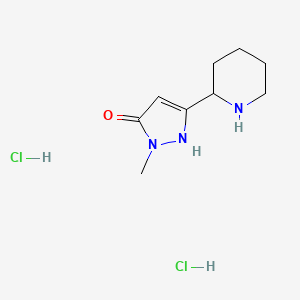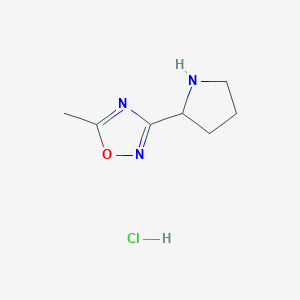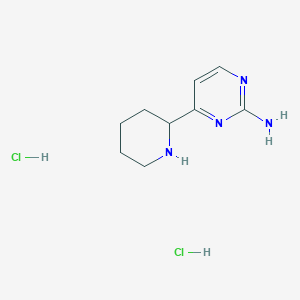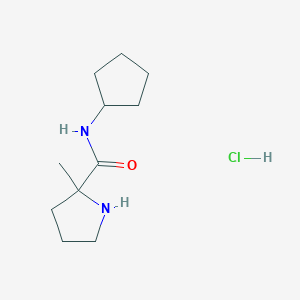
Tert-butyl 2,4'-bipiperidine-1'-carboxylate
説明
Tert-butyl 2,4’-bipiperidine-1’-carboxylate is a chemical compound with the molecular formula C15H28N2O2 . It has a molecular weight of 268.4 and is a solid at room temperature .
Molecular Structure Analysis
The InChI code for Tert-butyl 2,4’-bipiperidine-1’-carboxylate is 1S/C15H28N2O2/c1-15(2,3)19-14(18)17-10-6-13(7-11-17)12-4-8-16-9-5-12/h12-13,16H,4-11H2,1-3H3 . This indicates that the molecule consists of a bipiperidine core with a tert-butyl carboxylate group attached.Physical And Chemical Properties Analysis
Tert-butyl 2,4’-bipiperidine-1’-carboxylate is a solid at room temperature . It should be stored in a dark place, sealed and dry, at a temperature between 2-8°C .科学的研究の応用
Organic Synthesis Intermediates
Tert-butyl 2,4’-bipiperidine-1’-carboxylate serves as an intermediate in the synthesis of complex organic molecules. Its stable tert-butyl group allows for selective reactions at other sites of the molecule, making it a valuable building block in multi-step synthetic pathways .
Pharmaceutical Research
This compound is utilized in the development of new pharmaceuticals. Its bipiperidine scaffold is a common motif in medicinal chemistry, often found in molecules with central nervous system activity .
Material Science
In material science, Tert-butyl 2,4’-bipiperidine-1’-carboxylate can be used to modify the properties of polymers. The introduction of the bipiperidine structure can influence the thermal and mechanical properties of the resulting material .
Catalyst Design
Researchers use this compound in the design of novel catalysts. The bipiperidine moiety can act as a ligand, coordinating to metals and influencing the catalytic activity in processes such as hydrogenation and carbon-carbon bond formation .
Biological Studies
The bipiperidine structure of Tert-butyl 2,4’-bipiperidine-1’-carboxylate is similar to that of many biologically active compounds. It can be used to study receptor-ligand interactions and to develop new probes for biological assays .
Agrochemical Development
In agrochemical research, this compound can be a precursor to new pesticides or herbicides. The bipiperidine ring system can be part of the active moiety influencing the biological activity against pests or weeds .
Analytical Chemistry
Tert-butyl 2,4’-bipiperidine-1’-carboxylate can be used as a standard or reference compound in analytical chemistry, helping in the calibration of instruments or in the development of new analytical methods .
Nanotechnology
The compound’s unique structure makes it suitable for use in nanotechnology, particularly in the synthesis of organic nanostructures which can be used for drug delivery or as part of nanoelectronic devices .
Safety And Hazards
The compound is considered hazardous and has been assigned the GHS07 pictogram . It has the hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing hands thoroughly after handling .
特性
IUPAC Name |
tert-butyl 4-piperidin-2-ylpiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2O2/c1-15(2,3)19-14(18)17-10-7-12(8-11-17)13-6-4-5-9-16-13/h12-13,16H,4-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIJMEPSIGYURDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2CCCCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 2,4'-bipiperidine-1'-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![5-Iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde](/img/structure/B1443584.png)


![4-Chloro-3-[(2-chloropropanoyl)amino]benzoic acid](/img/structure/B1443590.png)




